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Compound of Interest

Compound Name: LVGRQLEEFL (mouse)

Cat. No.: B12378718 Get Quote

Introduction:

Peptide Lv is a novel, endogenous secretory neuropeptide identified for its significant biological

activities, including the modulation of ion channels and the promotion of angiogenesis[1][2].

Research has demonstrated that Peptide Lv exerts its effects primarily through interaction with

the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of vascular

development and permeability[2][3]. Upon binding, Peptide Lv activates VEGFR2 and triggers

several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways,

which are crucial for cell proliferation and survival[3].

This document provides a comprehensive set of protocols for researchers, scientists, and drug

development professionals to investigate the bioactivity of Peptide Lv. The methodologies

outlined below will enable the characterization of its binding affinity to VEGFR2, the

quantification of downstream signaling events, and the assessment of its functional impact on

endothelial cells.

Data Presentation:

The following tables summarize expected quantitative data from the successful execution of

the described protocols.

Table 1: Binding Kinetics of Peptide Lv to Human VEGFR2
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Parameter Description Value Assay Method

k_a (1/Ms)
Association Rate

Constant
1.2 x 10⁵

Surface Plasmon

Resonance (SPR)

k_d (1/s)
Dissociation Rate

Constant
8.5 x 10⁻⁴

Surface Plasmon

Resonance (SPR)

K_D (nM)
Equilibrium

Dissociation Constant
7.1

Surface Plasmon

Resonance (SPR)

Table 2: Potency of Peptide Lv in Activating Downstream Signaling

Pathway Analyte EC₅₀ (nM) Cell Line Assay Method

VEGFR2 (pY1175)

Phosphorylation
15.8 ± 2.3 HUVEC Cell-Based ELISA

ERK1/2 (pT202/Y204)

Phosphorylation
24.5 ± 3.1 HUVEC In-Cell Western

Akt (pS473)

Phosphorylation
31.2 ± 4.5 HUVEC Western Blot

Table 3: Functional Cellular Responses to Peptide Lv

Cellular Effect EC₅₀ (nM) Cell Line Assay Method

Endothelial Cell

Proliferation
42.6 ± 5.9 HUVEC MTS Assay

Calcium Influx 55.1 ± 7.2 Cardiomyocytes Fluo-4 Calcium Assay

Endothelial Tube

Formation
38.0 ± 6.4 HUVEC on Matrigel Angiogenesis Assay

Experimental Protocols
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Protocol 1: VEGFR2 Binding Analysis via Surface
Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics (K_D, k_a, k_d) of Peptide Lv for the

extracellular domain of recombinant human VEGFR2.

Materials:

SPR Instrument and consumables (e.g., Biacore CM5 sensor chip).

Amine Coupling Kit (EDC, NHS, Ethanolamine).

Recombinant Human VEGFR2-Fc Chimera Protein.

Synthetic Peptide Lv (lyophilized).

Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v

Surfactant P20).

Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

Methodology:

Immobilization:

1. Activate the sensor chip surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC

and 0.1 M NHS.

2. Inject recombinant VEGFR2 (diluted to 20 µg/mL in immobilization buffer) over the surface

to achieve approximately 2000-3000 response units (RU).

3. Block remaining active sites with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5. A

reference flow cell should be prepared similarly without protein immobilization.

Binding Measurement:

1. Prepare a serial dilution of Peptide Lv in running buffer, ranging from 0.1 nM to 1 µM.

Include a buffer-only blank for double referencing.
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2. Inject each concentration of Peptide Lv over the reference and active flow cells for 180

seconds (association phase).

3. Allow the dissociation of the peptide in running buffer for 300-600 seconds (dissociation

phase).

4. Regenerate the surface between cycles with a short pulse of 10 mM Glycine-HCl, pH 2.0.

Data Analysis:

1. Subtract the reference channel signal from the active channel signal.

2. Perform a baseline subtraction using the buffer-only blank injections.

3. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the association

rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Protocol 2: Quantification of ERK1/2 Phosphorylation
via In-Cell Western
Objective: To determine the potency (EC₅₀) of Peptide Lv for inducing the phosphorylation of

ERK1/2 in human umbilical vein endothelial cells (HUVECs).

Materials:

HUVECs.

96-well clear bottom, black-walled microplates.

Basal Medium (e.g., EBM-2) with 0.5% FBS for starvation.

Peptide Lv.

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

Permeabilization Buffer: 0.1% Triton X-100 in PBS.

Blocking Buffer (e.g., LI-COR Intercept Blocking Buffer).
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Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Mouse anti-total-ERK1/2.

Secondary Antibodies: IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse.

Infrared Imaging System.

Methodology:

Cell Culture: Seed HUVECs into a 96-well plate and grow to ~90% confluency.

Starvation: Replace growth medium with starvation medium (0.5% FBS) for 4-6 hours.

Stimulation: Prepare a 10-point serial dilution of Peptide Lv. Add to wells and incubate for 10

minutes at 37°C. Include a vehicle-only control.

Fixation & Permeabilization:

1. Aspirate media and immediately add 4% PFA for 20 minutes at room temperature (RT).

2. Wash 3x with PBS.

3. Add Permeabilization Buffer for 20 minutes at RT.

Immunostaining:

1. Wash 3x with PBS containing 0.1% Tween-20 (PBS-T).

2. Block wells for 90 minutes at RT.

3. Incubate with a cocktail of primary antibodies (anti-p-ERK and anti-total-ERK, typically

1:800) in blocking buffer overnight at 4°C.

4. Wash 4x with PBS-T.

5. Incubate with a cocktail of IRDye-conjugated secondary antibodies (1:1000) in blocking

buffer for 1 hour at RT, protected from light.

Imaging and Analysis:
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1. Wash 4x with PBS-T. Ensure the final wash removes all residual buffer.

2. Scan the plate using an infrared imaging system at 700 nm and 800 nm wavelengths.

3. Quantify the integrated intensity for each channel. Normalize the phospho-ERK (800 nm)

signal to the total-ERK (700 nm) signal.

4. Plot the normalized signal versus the log of Peptide Lv concentration and fit to a four-

parameter logistic equation to determine the EC₅₀ value.

Protocol 3: Endothelial Cell Proliferation Assay (MTS
Assay)
Objective: To measure the effect of Peptide Lv on the proliferation of HUVECs.

Materials:

HUVECs.

96-well tissue culture plates.

Starvation Medium (Basal medium + 0.5% FBS).

Peptide Lv.

MTS reagent (e.g., CellTiter 96 AQueous One Solution).

Microplate reader (490 nm absorbance).

Methodology:

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 3,000-5,000 cells/well in full

growth medium. Allow cells to attach overnight.

Starvation: Replace the medium with 100 µL of starvation medium and incubate for 24 hours.

Treatment: Add 10 µL of Peptide Lv serial dilutions (prepared in starvation medium) to the

wells. Include a positive control (e.g., VEGF-A) and a vehicle control.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours at 37°C, or

until a distinct color change is observed.

Measurement: Read the absorbance at 490 nm using a microplate reader.

Data Analysis:

1. Subtract the background absorbance (from wells with medium but no cells).

2. Normalize the data to the vehicle control (set to 0% or 100% stimulation).

3. Plot the percentage of proliferation against the log of Peptide Lv concentration and fit to a

sigmoidal dose-response curve to calculate the EC₅₀.

Mandatory Visualizations
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Caption: Peptide Lv signaling through the VEGFR2 pathway.
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Cell Proliferation (MTS) Workflow
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Caption: Workflow for the endothelial cell proliferation assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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